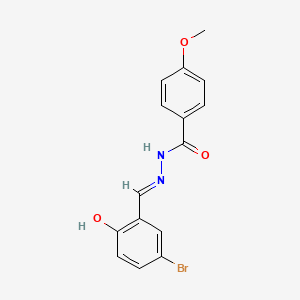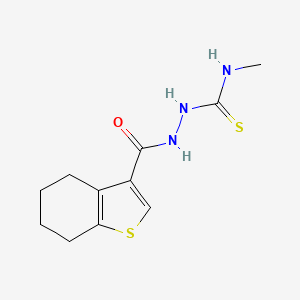![molecular formula C14H18ClN3S B5977233 2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5977233.png)
2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a spirocyclic derivative of triazaspirodecane and has been synthesized through various methods.5]decane-3-thione.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione is not fully understood. However, it has been reported to act through various mechanisms, including the inhibition of cyclooxygenase enzymes, the modulation of GABAergic neurotransmission, and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. This compound has also been reported to increase the levels of GABA in the brain, leading to its anticonvulsant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit significant biological activity. However, this compound has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on 2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione. One of the major directions is to further investigate its potential applications in the field of medicinal chemistry, particularly in the development of new anti-inflammatory and anticonvulsant drugs. Another direction is to explore its potential as a therapeutic agent for cancer treatment.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods and has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities, and has also been studied for its potential anticancer activity. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione has been reported through various methods. One of the most common methods involves the reaction of 4-chlorophenylhydrazine with 2,3-pentanedione in the presence of ammonium acetate and acetic acid, followed by the reaction with cyclohexanone in the presence of sulfuric acid and sodium nitrite. The resulting product is then treated with methyl iodide to obtain the final product.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been studied for its potential anticancer activity.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3S/c1-10-3-2-8-14(9-10)16-13(19)18(17-14)12-6-4-11(15)5-7-12/h4-7,10,17H,2-3,8-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTAIPLUPFVHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1)NC(=S)N(N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,3-dimethoxybenzyl)-2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5977154.png)
![1-(4-fluorophenyl)-4-[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]piperazine](/img/structure/B5977162.png)
![6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5977165.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine](/img/structure/B5977173.png)
![2-{4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]phenyl}acetamide](/img/structure/B5977177.png)
![3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5977185.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5977193.png)

![(1,4-dioxan-2-ylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5977201.png)
![4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5977226.png)

![2-[4-(2-methoxybenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5977248.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5977256.png)
![ethyl (3-{[(3-methoxyphenyl)amino]methyl}-1H-1,2,4-triazol-5-yl)acetate](/img/structure/B5977259.png)